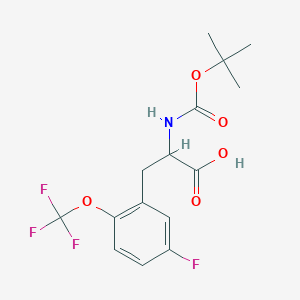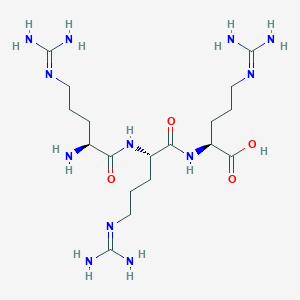
2,2-Dichloro-1-(3-propoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H14Cl2O2 It is characterized by the presence of two chlorine atoms, a propoxy group, and a phenyl ring attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-propoxyphenyl)ethanol typically involves the reaction of 3-propoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-propoxyphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is a dechlorinated alcohol.
Substitution: The major products depend on the nucleophile used but can include ethers, nitriles, or other substituted compounds.
Scientific Research Applications
2,2-Dichloro-1-(3-propoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3-propoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(3-chloro-4-propoxyphenyl)ethanol
- 2,2-Dichloro-1-(3-methoxyphenyl)ethanol
- 2,2-Dichloro-1-(4-propoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3-propoxyphenyl)ethanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the propoxy group and the phenyl ring makes it a versatile intermediate in organic synthesis, and its dichloroethanol backbone provides opportunities for various chemical modifications.
Properties
Molecular Formula |
C11H14Cl2O2 |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O2/c1-2-6-15-9-5-3-4-8(7-9)10(14)11(12)13/h3-5,7,10-11,14H,2,6H2,1H3 |
InChI Key |
JPIQJLVMMURBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



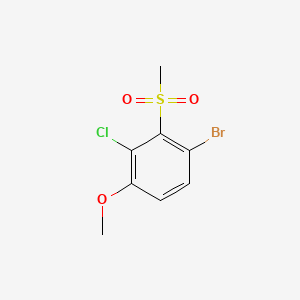
![14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765813.png)
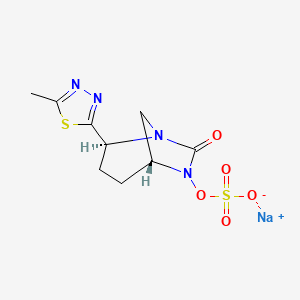



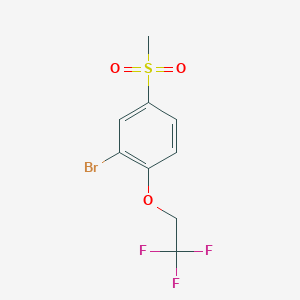

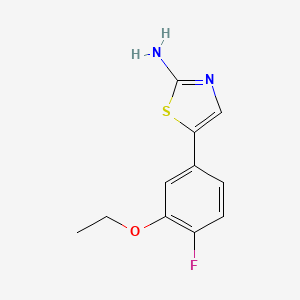
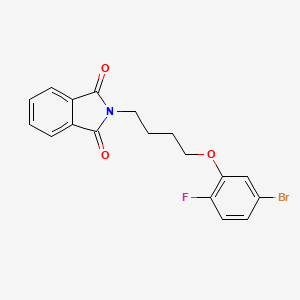
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)
